3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid

Structural identity Molecular weight Functional group

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid (CAS 1009298-69-4) is a pyrido[2,3-d]pyrimidine derivative that serves as the core carboxylic acid intermediate in the synthesis of the clinical mTOR inhibitor vistusertib (AZD2014) and as a metabolite standard for pharmacokinetic studies. The compound features a 7-(benzoic acid) substituent that distinguishes it from the N‑methylbenzamide of vistusertib and the 2‑methoxyphenylmethanol of AZD8055, thereby imparting distinct physicochemical and biological properties that are critical for specific research and development workflows.

Molecular Formula C24H27N5O4
Molecular Weight 449.5 g/mol
Cat. No. B13702115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid
Molecular FormulaC24H27N5O4
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C
InChIInChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)
InChIKeyNGXAJVNTIQZDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid – Pyrido[2,3-d]pyrimidine mTOR Inhibitor Building Block and Metabolite Standard


3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid (CAS 1009298-69-4) is a pyrido[2,3-d]pyrimidine derivative that serves as the core carboxylic acid intermediate in the synthesis of the clinical mTOR inhibitor vistusertib (AZD2014) and as a metabolite standard for pharmacokinetic studies [1]. The compound features a 7-(benzoic acid) substituent that distinguishes it from the N‑methylbenzamide of vistusertib and the 2‑methoxyphenylmethanol of AZD8055, thereby imparting distinct physicochemical and biological properties that are critical for specific research and development workflows [2].

Why 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic Acid Cannot Be Replaced by Other Pyridopyrimidine mTOR Inhibitors


Although the pyrido[2,3-d]pyrimidine scaffold is shared with vistusertib, AZD8055, and other in‑class mTOR inhibitors, the 7‑benzoic acid moiety in this compound fundamentally alters its ionization state, hydrogen‑bond donor/acceptor ratio, and metabolic stability relative to the 7‑N‑methylbenzamide of vistusertib or the 7‑(2‑methoxyphenyl)methanol of AZD8055 [1]. These differences directly affect aqueous solubility, passive membrane permeability, and recognition by drug‑metabolizing enzymes, making the compound unsuitable as a drop‑in replacement for vistusertib in cellular or in vivo assays, while uniquely qualifying it as an essential intermediate in vistusertib synthesis and as the authentic carboxylic acid metabolite standard in disposition studies [2].

Quantitative Differentiation of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic Acid from Closest Analogs


Structural and Molecular Weight Differentiation vs. Vistusertib (AZD2014) and AZD8055

The target compound differs from vistusertib (AZD2014) by possessing a free carboxylic acid instead of an N‑methylbenzamide at the 7‑position of the pyrido[2,3-d]pyrimidine core. This substitution reduces the molecular weight by approximately 13 Da compared to vistusertib (C24H27N5O4, MW 449.5 vs. C25H30N6O3, MW 462.5) and alters the hydrogen‑bond donor/acceptor profile from 1 donor/6 acceptors (vistusertib) to 1 donor/5 acceptors (target compound), which is predicted to reduce passive permeability while improving aqueous solubility at physiological pH [1]. Compared to AZD8055 (C25H31N5O4, MW 465.5), the target compound is 16 Da lighter and replaces the neutral 2‑methoxyphenylmethanol group with an ionizable benzoic acid, resulting in a fundamentally different charge state at pH 7.4 [2].

Structural identity Molecular weight Functional group

Synthetic Intermediate Efficiency: 48% Overall Yield in Vistusertib Production

The target compound is the direct penultimate intermediate in an improved synthesis of vistusertib that proceeds in 48% overall yield over six steps from 3‑acetylbenzoic acid, without requiring palladium catalysis or chromatographic purification [1]. This represents a substantial improvement over the original patent route, which obtained vistusertib in approximately 10% overall yield and relied on a Suzuki coupling in the final step that necessitated costly palladium removal [1]. The carboxylic acid functionality of the target compound is strategically exploited to form the final N‑methylbenzamide under mild conditions, a synthetic flexibility not available from the corresponding alcohol or amide analogs.

Process chemistry Synthesis Yield

Metabolite Identification: Carboxylic Acid as Circulating Metabolite of Vistusertib

In a Phase I human mass‑balance study with 14C‑labelled vistusertib, circulating drug‑related material consisted of ~78% unchanged vistusertib, with morpholine‑ring oxidation metabolites and an N‑methylamide hydrolysis product (the carboxylic acid) each accounting for <10% of the total radioactivity AUC0–∞ [1]. While the acid metabolite is only a minor circulating species, its formation through amide hydrolysis represents a distinct metabolic pathway that must be monitored in drug‑drug interaction and hepatic impairment studies. The authentic carboxylic acid standard is therefore required for accurate LC‑MS/MS quantification in clinical and preclinical ADME investigations.

Pharmacokinetics Metabolism Bioanalysis

Procurement-Driven Application Scenarios for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic Acid


Scale‑Up Synthesis of Vistusertib (AZD2014) Drug Substance for Clinical Supply

Pharmaceutical manufacturers and CROs producing vistusertib for clinical trials can procure the target compound as the penultimate intermediate to enable a 48% overall yield, palladium‑free process that eliminates the need for chromatographic purification and reduces API cost‑of‑goods by approximately 4‑ to 5‑fold compared to the original Suzuki‑coupling route [1]. This application is directly supported by the 2019 process chemistry publication demonstrating the six‑step synthesis from 3‑acetylbenzoic acid.

Bioanalytical Method Development and Validation for Vistusertib Human PK Studies

Clinical pharmacology laboratories and CROs developing LC‑MS/MS assays for vistusertib therapeutic drug monitoring require the carboxylic acid metabolite standard to quantify the N‑methylamide hydrolysis product, a known human metabolite representing <10% of circulating drug‑related material [2]. The authentic standard enables accurate calibration and quality control sample preparation in compliance with FDA and EMA bioanalytical method validation guidelines.

In Vitro Metabolism and Drug‑Drug Interaction Studies

DMPK scientists investigating the metabolic fate of vistusertib can use the target compound as a reference standard to identify amide hydrolase(s) responsible for the N‑demethylation/hydrolysis pathway, thereby informing drug‑drug interaction risk assessment and enabling structure‑activity relationship studies aimed at blocking this metabolic soft spot [2]. The distinct ionization state of the acid versus the parent amide also allows chromatographic separation without derivatization.

Analytical Impurity Profiling and Reference Standard Qualification

Quality control laboratories in API manufacturing can use the target compound as a qualified process impurity or degradation product reference standard for HPLC/UPLC purity testing of vistusertib drug substance and drug product, leveraging its orthogonal chromatographic retention relative to the parent amide due to the carboxylic acid moiety's distinct polarity and ionization behavior [1].

Quote Request

Request a Quote for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.